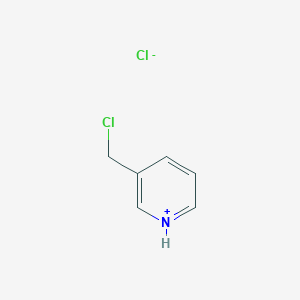
3-Chloromethylpyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloromethylpyridinium chloride is a useful research compound. Its molecular formula is C6H7Cl2N and its molecular weight is 164.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
One of the primary applications of 3-chloromethylpyridinium chloride is as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are used in the development of drugs targeting multiple diseases:
- Antimicrobial Agents : Research has shown that derivatives of this compound exhibit antimicrobial properties. For instance, some compounds derived from this chloromethylpyridine have been tested against bacterial strains and found effective in inhibiting growth .
- Anticancer Compounds : Studies indicate that certain analogs of this compound have demonstrated cytotoxic effects on cancer cell lines. These compounds are under investigation for their potential use in cancer therapy .
Agricultural Applications
In agriculture, this compound is utilized as a precursor for herbicides and fungicides. Its ability to modify biological activity makes it valuable for developing agrochemicals that target specific pests or diseases:
- Herbicides : Compounds derived from this compound have been formulated into herbicides that effectively control unwanted vegetation while minimizing damage to crops .
Chemical Synthesis and Catalysis
The compound serves as a reagent in various chemical reactions, particularly in organic synthesis:
- Catalytic Reactions : this compound is employed as a catalyst or reagent in reactions such as alkylation and acylation processes. Its ability to facilitate these transformations makes it a valuable tool in synthetic organic chemistry .
Case Studies and Research Findings
Several studies highlight the effectiveness and versatility of this compound across different applications:
Table 1: Summary of Research Findings
Propriétés
Formule moléculaire |
C6H7Cl2N |
|---|---|
Poids moléculaire |
164.03 g/mol |
Nom IUPAC |
3-(chloromethyl)pyridin-1-ium;chloride |
InChI |
InChI=1S/C6H6ClN.ClH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H |
Clé InChI |
UZGLOGCJCWBBIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C[NH+]=C1)CCl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















